molecular formula C18H38N2O B565499 N-Nitroso-N,N-dinonylamine CAS No. 84424-96-4

N-Nitroso-N,N-dinonylamine

Cat. No.: B565499
CAS No.: 84424-96-4
M. Wt: 298.515
InChI Key: NSPXOAQLARIGFF-UHFFFAOYSA-N
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Description

N-Nitroso-N,N-dinonylamine is a stable product in a radiolysis reaction . It has a molecular weight of 298.51 and a molecular formula of C18H38N2O . It is primarily used for research purposes .


Synthesis Analysis

Nitrosamines, including this compound, are typically formed from the reaction of nitrites and secondary amines . The nitrosation reaction mechanisms begin with the addition of a strong acid to sodium nitrite (NaNO2). Nitrous acid is formed, but it reacts further with acid to make water and the nitrosonium cation .


Molecular Structure Analysis

This compound contains a total of 58 bonds; 20 non-H bonds, 1 multiple bond, 17 rotatable bonds, 1 double bond, and 1 N-nitroso group (aliphatic) . The molecule consists of 38 Hydrogen atoms, 18 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Chemical Reactions Analysis

The nitrosonium cation is electron deficient and is a very good electrophile, very susceptible to attack by a nucleophile. When the nucleophile is an amine, the product (after loss of an H+ from the amine nitrogen) is called an N-nitrosoamine .


Physical and Chemical Properties Analysis

This compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122) .

Scientific Research Applications

Research Tool in Laboratory Studies N-Nitroso-N,N-dinonylamine, like other nitrosamines, has been employed in laboratory research to induce tumors in experimental animals. This application is primarily for understanding the carcinogenic mechanisms and studying potential therapeutic interventions. Such substances are detected in various food items as a result of nitrosation of amines present in those products, and their presence in rubber products is also noted. These compounds are known for their ability to irritate the skin and eyes and potentially harm the liver and kidneys. They are mutagenic in animals and are reasonably anticipated to be carcinogens in humans (NCI05, 2020).

Water Treatment and Environmental Concerns this compound can be a byproduct of water treatment processes. Specifically, studies have highlighted the formation of N-nitrosodimethylamine (NDMA), a related compound, from the reaction of monochloramine, indicating it as a potential disinfection by-product. The formation of such compounds in water treatment facilities is a significant environmental concern due to their carcinogenic nature. This formation is influenced by the concentration of monochloramine and the presence of precursors in the water. Understanding these formation pathways is crucial for developing strategies to mitigate the presence of such harmful compounds in treated water (Choi & Valentine, 2002).

Mechanism of Action

Future Directions

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny . It would be desirable to have an inhibitor which could be added to the formulation to minimize nitrosamine formation . This work demonstrates, for the first time, that the inhibition of nitrosamine formation in oral solid dosage forms is indeed feasible with suitable inhibitors .

Properties

IUPAC Name

N,N-di(nonyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-3-5-7-9-11-13-15-17-20(19-21)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPXOAQLARIGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN(CCCCCCCCC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696589
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84424-96-4
Record name N-Nitroso-N-nonyl-1-nonanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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